An In-depth Technical Guide to 4-Methoxy-2-nitroaniline (CAS 96-96-8)
An In-depth Technical Guide to 4-Methoxy-2-nitroaniline (CAS 96-96-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-2-nitroaniline, identified by the CAS number 96-96-8, is an important organic intermediate with the molecular formula C₇H₈N₂O₃.[1][2][3] It is a substituted aniline (B41778) that is structurally a 3-nitroanisole (B147296) with an amino group replacing the hydrogen para to the methoxy (B1213986) group.[2] This compound, also known as 2-Nitro-p-anisidine or Fast Bordeaux GP Base, serves as a critical building block in various synthetic applications.[4][5][6] Its primary utility lies in the manufacturing of dyes and pigments, and more significantly, as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as Omeprazole and the antimalarial drug Primaquine.[5][7][8] This guide provides a comprehensive overview of its chemical properties, synthesis, reactions, and safety protocols, tailored for professionals in research and development.
Physicochemical Properties
4-Methoxy-2-nitroaniline typically appears as an orange to red crystalline powder.[3][4][9] It is stable under normal storage conditions.[1][10] A summary of its key physicochemical properties is presented below.
| Property | Value | Reference(s) |
| CAS Number | 96-96-8 | [1][2][3] |
| Molecular Formula | C₇H₈N₂O₃ | [1][2][3] |
| Molecular Weight | 168.15 g/mol | [1][2][11] |
| Appearance | Orange to red crystalline powder or lumps | [1][3][9] |
| Melting Point | 122 - 127.5 °C | [1][3][9] |
| Boiling Point | 337.07 °C (rough estimate) | [8] |
| Density | 1.2089 g/cm³ (estimate) | [8] |
| Solubility | Slightly soluble in water; Soluble in hot methanol (B129727). | [1][12] |
| Vapor Pressure | 0.000319 mmHg | [2] |
| Flash Point | 158.4 °C / 480 °C | [4][8][11] |
| pKb | 13.04 | [1] |
| LogP (Partition Coeff.) | 1.14 | [1] |
| IUPAC Name | 4-methoxy-2-nitroaniline | [2][3] |
Spectral Information
Detailed spectral data, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are essential for the structural confirmation of 4-Methoxy-2-nitroaniline. These spectra are available for reference in comprehensive chemical databases.
| Data Type | Availability / Reference |
| ¹H NMR Spectra | Available in public databases such as PubChem and ChemicalBook.[2][13][14] |
| ¹³C NMR Spectra | Available in public databases such as PubChem.[13] |
| Mass Spectrometry | GC-MS data is available in the NIST database, accessible via PubChem.[2][13] |
| IR Spectra | Conforms to structure.[3] Reference spectra are available in databases like PubChem and via chemical suppliers.[2][13] |
| UV-Vis Spectra | Available in databases like SpectraBase, accessible via PubChem.[2][13] |
Synthesis and Reactions
Synthesis Pathways
The synthesis of 4-Methoxy-2-nitroaniline is challenging to achieve via direct nitration of p-anisidine (B42471) (4-methoxyaniline) due to the strong ortho-, para-directing effects of both the amino and methoxy groups, which can lead to a mixture of products.[15] To achieve regioselectivity, a multi-step synthesis involving a protecting group is commonly employed.[15][16]
A widely used industrial method involves three main steps:
-
Acetylation: The amino group of 4-methoxyaniline is protected by reacting it with acetic anhydride (B1165640) to form 4-methoxyacetanilide. This acetyl group modulates the directing effects and provides steric hindrance.[15][16]
-
Nitration: The protected intermediate, 4-methoxyacetanilide, is then nitrated using a nitrating agent like mixed acid (concentrated nitric and sulfuric acids). The nitration occurs selectively at the position ortho to the amino group (and meta to the methoxy group).[15][16]
-
Hydrolysis: The resulting 4-methoxy-2-nitroacetanilide is hydrolyzed to remove the acetyl protecting group, yielding the final product, 4-Methoxy-2-nitroaniline.[15][16]
Recent advancements include the development of continuous flow reactor methods for this synthesis, which offer improved heat and mass transfer, precise temperature control, higher yields and purity, and enhanced safety compared to traditional batch processes.[16]
Caption: Controlled synthesis of 4-Methoxy-2-nitroaniline via a three-step protection-nitration-deprotection sequence.
Chemical Reactions
4-Methoxy-2-nitroaniline is a versatile intermediate. The primary amino group and the aromatic ring can participate in various chemical transformations.
-
Pharmaceutical Synthesis: It is a key starting material for producing Omeprazole, a proton pump inhibitor, and Primaquine, an antimalarial drug.[5]
-
Azo Dye Formation: As "Fast Bordeaux GP Base," it is used to form azo dyes for coloring cotton, hemp, and viscose fabrics.[8]
-
Schiff Base Formation: The primary amino group readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines), which are themselves valuable intermediates in organic synthesis.[15]
-
Alkylation: The amine can be alkylated, for example, through reaction with methyl iodide after deprotonation with a strong base like NaH.[17]
Biological Activity and Applications
While the primary application of 4-Methoxy-2-nitroaniline is as a synthetic intermediate, some biological activities have been reported.
-
Pharmaceutical Intermediate: Its most significant role is in the pharmaceutical industry for the synthesis of widely used drugs.[5][7]
-
Molluscicidal Agent: It has been shown to possess molluscicidal properties.[9]
-
Research Applications: The compound has been utilized in studies of hemolytic anemia.[9] Furthermore, derivatives synthesized from this scaffold have been investigated for potential antitumor activities.[15]
Experimental Protocols
Example Synthesis Protocol: N-methylation of 4-Methoxy-2-nitroaniline[17]
This protocol details the methylation of the amino group, illustrating a typical reaction involving this intermediate.
Materials:
-
4-Methoxy-2-nitroaniline (10 mmol, 1.68 g)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (12 mmol, 480 mg)
-
Methyl iodide (MeI) (20 mmol, 1.2 mL)
-
N,N-Dimethylformamide (DMF) (20 mL)
-
Brine solution
-
Sodium bicarbonate (NaHCO₃) solution
-
Water (H₂O)
Procedure:
-
In a suitable reaction flask, dissolve 4-Methoxy-2-nitroaniline (1.68 g) in DMF (20 mL).
-
Carefully add the NaH dispersion (480 mg) to the solution. Note: This reaction is exothermic and evolves hydrogen gas. The solution will turn into a deep red slurry.
-
Stir the slurry for 15 minutes at room temperature.
-
Add methyl iodide (1.2 mL) to the reaction mixture. Note: This addition is also exothermic.
-
Continue stirring for 30 minutes.
-
Pour the reaction mixture into a solution of brine and NaHCO₃. A bright orange precipitate will form.
-
Filter the slurry to collect the precipitate.
-
Wash the filter cake thoroughly with H₂O.
-
Dry the resulting solid under reduced pressure to obtain the N-methylated product.
General Workflow for Quantification in Water Samples[18]
This section describes a general workflow for the quantitative analysis of nitroanilines in aqueous matrices, adaptable for 4-Methoxy-2-nitroaniline, using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the concentration of 4-Methoxy-2-nitroaniline in a water sample.
Methodology: Solid-Phase Extraction (SPE) followed by HPLC-UV detection.
-
Sample Preparation (SPE):
-
Condition an SPE cartridge (e.g., HLB or C18) with methanol, followed by deionized water.
-
Load a known volume of the filtered water sample onto the cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute the analyte from the cartridge using a small volume of a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known, precise volume of the mobile phase.
-
-
HPLC Analysis:
-
Prepare a series of calibration standards of known concentrations of 4-Methoxy-2-nitroaniline.
-
Inject the standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared sample extract.
-
Quantify the analyte in the sample by comparing its peak area to the calibration curve.
-
Caption: A standard analytical workflow for the quantification of 4-Methoxy-2-nitroaniline in environmental samples.
Toxicology and Safety
4-Methoxy-2-nitroaniline is classified as a highly toxic substance and must be handled with extreme care using appropriate personal protective equipment (PPE).[2][11]
| Hazard Type | GHS Classification & Statements | Reference(s) |
| Acute Toxicity | H300: Fatal if swallowed.H310: Fatal in contact with skin.H330: Fatal if inhaled. | [2][11] |
| Target Organs | H373: May cause damage to organs through prolonged or repeated exposure. | [2][11] |
| Aquatic Hazard | H412: Harmful to aquatic life with long lasting effects. | [11] |
| Signal Word | Danger | [11] |
| Pictograms | Skull and Crossbones, Health Hazard | [11] |
Toxicological Summary:
-
The compound is an irritant to the skin, eyes, and respiratory tract.[1]
-
Exposure may induce methemoglobinemia, a condition where the level of methemoglobin in the blood is elevated, impairing oxygen delivery to tissues.[2]
-
It is considered to have potential cumulative adverse effects.[2]
Handling and Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and acids.[1][10]
-
Handle only in a well-ventilated area or a closed system (e.g., fume hood, glovebox).[10]
-
Wear appropriate PPE, including chemical safety goggles, impervious gloves, and protective clothing. Respiratory protection may be required based on workplace conditions.[1][10]
-
Ensure eyewash stations and safety showers are readily accessible.[10]
References
- 1. 4-Methoxy-2-nitroaniline(96-96-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. 4-Methoxy-2-nitroaniline | C7H8N2O3 | CID 66793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methoxy-2-nitroaniline, 97% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 4-methoxy-2-nitroaniline | 96-96-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. 4-Methoxy-2-nitroaniline | CAS 96-96-8 Pharma Intermediate [punagri.com]
- 6. scbt.com [scbt.com]
- 7. Preparation method of 4-methoxy-2-nitroaniline - Eureka | Patsnap [eureka.patsnap.com]
- 8. chembk.com [chembk.com]
- 9. A11673.36 [thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. 4-Methoxy-2-nitroaniline 98 96-96-8 [sigmaaldrich.com]
- 12. 4-Methoxy-2-nitroaniline, 99% | Fisher Scientific [fishersci.ca]
- 13. 2-Methoxy-4-nitroaniline | C7H8N2O3 | CID 7337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2-Methoxy-4-nitroaniline(97-52-9) 1H NMR [m.chemicalbook.com]
- 15. 4-Methoxy-2-nitroaniline | 96-96-8 | Benchchem [benchchem.com]
- 16. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
- 17. Synthesis routes of 4-Methoxy-2-nitroaniline [benchchem.com]
